Cas no 89489-56-5 (1,3-Dioxolan-2-one, 4-propyl-)

1,3-Dioxolan-2-one, 4-propyl- structure
1,3-Dioxolan-2-one, 4-propyl- structure
Product Name:1,3-Dioxolan-2-one, 4-propyl-
N.o CAS:89489-56-5
MF:C6H10O3
MW:130.141802310944
CID:598813
PubChem ID:13751606
Update Time:2024-10-26

1,3-Dioxolan-2-one, 4-propyl- Propriedades químicas e físicas

Nomes e Identificadores

    • 1,3-Dioxolan-2-one, 4-propyl-
    • 4-propyl-1,3-dioxolan-2-one
    • 4-Propyl-1,3-dioxolan-2-one (ACI)
    • Carbonic acid, cyclic propylethylene ester (7CI)
    • Carbonic acid, propylethylene ester (6CI)
    • 1,2-Pentanediol carbonate
    • 1,2-Pentylene carbonate
    • 4-Propyl-1,3-dioxolidin-2-one
    • SCHEMBL164146
    • DTXSID30548405
    • CS-0134586
    • E81658
    • AS-82213
    • 89489-56-5
    • 1,3-Dioxolan-2-one,4-propyl
    • Inchi: 1S/C6H10O3/c1-2-3-5-4-8-6(7)9-5/h5H,2-4H2,1H3
    • Chave InChI: AUXJVUDWWLIGRU-UHFFFAOYSA-N
    • SMILES: O=C1OC(CCC)CO1

Propriedades Computadas

  • Massa Exacta: 130.062994177g/mol
  • Massa monoisotópica: 130.062994177g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 111
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.5
  • Superfície polar topológica: 35.5Ų

1,3-Dioxolan-2-one, 4-propyl- Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
1PlusChem
1P008882-1g
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
1g
$161.00 2024-04-20
1PlusChem
1P008882-5g
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
5g
$625.00 2024-04-20
eNovation Chemicals LLC
Y1248732-100mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%
100mg
$90 2024-06-07
eNovation Chemicals LLC
Y1248732-250mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%
250mg
$115 2024-06-07
eNovation Chemicals LLC
Y1248732-5g
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%
5g
$660 2024-06-07
A2B Chem LLC
AD83106-100mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%
100mg
$56.00 2024-04-19
A2B Chem LLC
AD83106-250mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
250mg
$80.00 2024-04-19
A2B Chem LLC
AD83106-1g
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
1g
$175.00 2024-04-19
A2B Chem LLC
AD83106-5g
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
5g
$694.00 2024-04-19
eNovation Chemicals LLC
Y1248732-100mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%
100mg
$90 2025-02-24

1,3-Dioxolan-2-one, 4-propyl- Método de produção

Método de produção 1

Condições de reacção
1.1 1 h, 125 °C
Referência
An efficient synthesis of organic carbonates: atom economic protocol with a new catalytic system
Veldurthy, Bhaskar; Figueras, Francois, Chemical Communications (Cambridge, 2004, (6), 734-735

Método de produção 2

Condições de reacção
1.1 Reagents: Calcium carbide Catalysts: 1,10-Phenanthroline ,  Zinc triflate Solvents: N-Methyl-2-pyrrolidone ;  3 MPa, rt; rt → 180 °C; 24 h, 5 MPa, 180 °C
Referência
Calcium carbide as a dehydrating agent for the synthesis of carbamates, glycerol carbonate, and cyclic carbonates from carbon dioxide
Zhang, Qiao; Yuan, Hao-Yu; Lin, Xiao-Tao; Fukaya, Norihisa; Fujitani, Tadahiro; et al, Green Chemistry, 2020, 22(13), 4231-4239

Método de produção 3

Condições de reacção
1.1 Catalysts: 1852525-54-2 ;  1 MPa, 120 °C; 3 h, 120 °C
Referência
Highly efficient synthesis of cyclic carbonates from carbon dioxide and epoxides catalyzed by ionic liquid [Heemim][ZrCl5]
Hu, Yu-Lin; Lu, Ming; Yang, Xue-Lin, RSC Advances, 2015, 5(83), 67886-67891

Método de produção 4

Condições de reacção
1.1 Catalysts: Tetrabutylammonium bromide ,  Cobalt 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin ;  12 h, 1 atm, rt
Referência
Fast and Robust Synthesis of Metalated PCN-222 and Their Catalytic Performance in Cycloaddition Reactions with CO2
Carrasco, Sergio ; Sanz-Marco, Amparo; Martin-Matute, Belen, Organometallics, 2019, 38(18), 3429-3435

Método de produção 5

Condições de reacção
1.1 Catalysts: Phosphonium, [(2′-hydroxy[1,1′-biphenyl]-2-yl)methyl]triphenyl-, iodide (1:1) ;  24 h, 60 °C
1.2 1 atm, 60 °C → rt
Referência
Design of bifunctional quaternary phosphonium salt catalysts for CO2 fixation reaction with epoxides under mild conditions
Liu, Shiyao; Suematsu, Naoki; Maruoka, Keiji; Shirakawa, Seiji, Green Chemistry, 2016, 18(17), 4611-4615

Método de produção 6

Condições de reacção
1.1 Reagents: 2-Methyl-3-butyn-2-ol Catalysts: 2567993-44-4 Solvents: Acetonitrile ;  10 s, 5 bar, rt; 10 min, rt; 16 h, 50 °C
Referência
CO2 Fixation by Dual-Function Cu(triNHC) Catalysts as a Route to Carbonates and Carbamates via α-Alkylidene Carbonates
Seo, Changhyeon ; Kim, Seong Eon; Kim, Hyunjin ; Jang, Hye-Young, ACS Sustainable Chemistry & Engineering, 2022, 10(17), 5643-5650

Método de produção 7

Condições de reacção
1.1 Catalysts: Tetrabutylammonium bromide ,  2414116-88-2 ;  24 h, 40 °C
Referência
Docking Site Modulation of Isostructural Covalent Organic Frameworks for CO2 Fixation
Yang, Fan; Li, Yusen; Zhang, Ting; Zhao, Ziqiang; Xing, Guolong; et al, Chemistry - A European Journal, 2020, 26(20), 4510-4514

Método de produção 8

Condições de reacção
1.1 Reagents: Tetraethylammonium iodide Catalysts: Copper Solvents: Acetonitrile ;  1 atm, rt
1.2 Reagents: Methyl iodide ,  Potassium carbonate ;  5 h, 55 °C
Referência
Biomass-derived Cu/porous carbon for the electrocatalytic synthesis of cyclic carbonates from CO2 and diols under mild conditions
Zhang, Jing-Jie; Li, Shi-Ming; Shi, Yi; Hu, Qiao-Li; Wang, Huan; et al, New Journal of Chemistry, 2020, 44(27), 11817-11823

Método de produção 9

Condições de reacção
1.1 Reagents: Tetraethylammonium iodide Solvents: Acetonitrile ;  1 atm, 25 °C
Referência
Electrosynthesis of cyclic carbonates from CO2 and epoxides on a reusable copper nanoparticle cathode
Wu, Laxia; Yang, Hengpan; Wang, Huan; Lu, Jiaxing, RSC Advances, 2015, 5(30), 23189-23192

Método de produção 10

Condições de reacção
1.1 Catalysts: Triethylene glycol ,  Potassium iodide ;  24 h, 1 atm, 40 °C
Referência
Potassium Iodide-Tetraethylene Glycol Complex as a Practical Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions
Kaneko, Shiho; Shirakawa, Seiji, ACS Sustainable Chemistry & Engineering, 2017, 5(4), 2836-2840

Método de produção 11

Condições de reacção
1.1 Catalysts: Dicobalt octacarbonyl ;  1 h, 180 °C
Referência
Reactions of diols with dimethyl carbonate in the presence of W(CO)6 and Co2(CO)8
Khusnutdinov, R. I.; Shchadneva, N. A.; Mayakova, Yu. Yu., Russian Journal of Organic Chemistry, 2014, 50(7), 948-952

Método de produção 12

Condições de reacção
1.1 Catalysts: Ethanamine, N,N-diethyl-, hydriodide (1:1) ;  5 min, 0 °C; 0 °C → 40 °C
1.2 24 h, 1 atm, 40 °C
Referência
Triethylamine Hydroiodide as a Simple Yet Effective Bifunctional Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions
Kumatabara, Yusuke; Okada, Megumi; Shirakawa, Seiji, ACS Sustainable Chemistry & Engineering, 2017, 5(8), 7295-7301

Método de produção 13

Condições de reacção
1.1 Catalysts: 2097081-09-7 ;  2 h, 0.8 MPa, 100 °C
Referência
Highly Efficient and Convenient Supported Ionic Liquid TiCl5-DMIL@SiO2@Fe3O4-Catalyzed Cycloaddition of CO2 and Epoxides to Cyclic Carbonates
Hu, Yu Lin; Xing, Rong, Catalysis Letters, 2017, 147(6), 1453-1463

Método de produção 14

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Bis(salicylidene)-1,2-cyclohexanediamine Solvents: 1,2-Dichloroethane ;  5 min, 3570.0 kPa, rt; rt → 120 °C; 48 h, 120 °C; 120 °C → rt
Referência
Chemical fixation of carbon dioxide co-catalyzed by a combination of Schiff bases or phenols and organic bases
Shen, Yu-Mei; Duan, Wei-Liang; Shi, Min, European Journal of Organic Chemistry, 2004, (14), 3080-3089

Método de produção 15

Condições de reacção
1.1 Catalysts: Zinc iodide ,  Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, bromide (1:1), polymer with 4,4… Solvents: Methanol ;  12 h, rt
1.2 rt
Referência
Di-ionic multifunctional porous organic frameworks for efficient CO2 fixation under mild and co-catalyst free conditions
Ma, Dingxuan; Li, Jixin; Liu, Kang; Li, Baiyan; Li, Chunguang; et al, Green Chemistry, 2018, 20(23), 5285-5291

Método de produção 16

Condições de reacção
1.1 Catalysts: Potassium bromide ,  Cobalt dinitrate ,  2,5-Dihydroxy-1,4-benzenedicarboxylic acid 1,4-dihydrazide ;  5 h, 0.6 MPa, 100 °C
Referência
Cobalt-based catalytic system for the chemical fixation of CO2 under solvent-free conditions
Wu, Fengtian ; Lin, Yu, Applied Organometallic Chemistry, 2020, 34(3),

Método de produção 17

Condições de reacção
1.1 Catalysts: Dichloromethane ,  Niobium pentoxide Solvents: Dimethylformamide ;  12 h, 5 MPa, 423 K; 423 K → rt
Referência
Nb(V) compounds as epoxides carboxylation catalysts: the role of the solvent
Aresta, Michele; Dibenedetto, Angela; Gianfrate, Libero; Pastore, Carlo, Journal of Molecular Catalysis A: Chemical, 2003, 204, 204-205

Método de produção 18

Condições de reacção
1.1 Solvents: Tetraethylammonium tetrafluoroborate ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  40 °C
1.2 2 h, 1 atm, 40 °C
1.3 Reagents: Methyl iodide ,  Potassium carbonate ;  5 h, 60 °C
Referência
Synthesis of cyclic carbonates from CO2 and diols via electrogenerated N-heterocyclic carbenes
Wu, La-Xia; Wang, Huan; Tu, Zhuo-Ying; Ding, Bin-Bin; Xiao, Yan; et al, International Journal of Electrochemical Science, 2012, 7(11), 11540-11549

1,3-Dioxolan-2-one, 4-propyl- Raw materials

1,3-Dioxolan-2-one, 4-propyl- Preparation Products

Fornecedores recomendados
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.